Common isomer misassignment leads to failed C-H activation and impure materials. 6-Methylquinoline (CAS 91-62-3) eliminates this risk: • Exclusively directs transition-metal-catalyzed functionalization to the 4-position, preventing C2-metalated byproducts. • Maintains near-perfect planarity in solid-state formulations, avoiding 58-69° dihedral distortions. • Resists microbial methyl-group oxidation, unlike 3- or 8-methyl isomers. Supplied with high purity for reliable synthesis and immediate shipping.
6-Methylquinoline (CAS 91-62-3) is a functionalized heteroaromatic building block utilized in organometallic ligand design, advanced materials engineering, and complex synthesis. Featuring a methyl group at the 6-position of the fused bicyclic quinoline core, it offers a specific balance of electronic donation and steric accessibility compared to its regioisomers. Its baseline properties—including a pKa of 5.20 and a predictable coordination profile—make it a targeted precursor for transition-metal catalysis, solid-state formulation, and biocatalysis-compatible scaffolding [1].
Substituting 6-methylquinoline with unsubstituted quinoline or other methyl regioisomers (such as 3-, 4-, or 8-methylquinoline) fundamentally alters reaction pathways, coordination geometries, and metabolic stabilities. The exact position of the methyl group strictly dictates the regioselectivity of transition-metal-catalyzed C-H activation, the steric feasibility of planar supramolecular packing, and the susceptibility of the compound to biocatalytic oxidation. Using an incorrect isomer in organometallic synthesis leads to unintended metalation sites or complex isomer mixtures, while substitution in crystal engineering disrupts coplanarity, drastically altering the solid-state properties of the final formulated material [1].
In Rhodium(I)-promoted C-H bond activation using kappa3-P,O,P pincer ligands, the position of the methyl group strictly dictates the metalation site. 6-Methylquinoline quantitatively directs C-H activation to the sterically congested 4-position, yielding exclusively rhodium(I)-(4-quinolinyl) complexes. In stark contrast, 3-methylquinoline, 4-methylquinoline, and 5-methylquinoline quantitatively direct activation to the 2-position, yielding rhodium(I)-(2-quinolinyl) species, while unsubstituted quinoline produces an unpredictable mixture of both isomers[1].
| Evidence Dimension | Regioselectivity of Rhodium(I) C-H activation |
| Target Compound Data | Quantitatively yields C4-activated complex |
| Comparator Or Baseline | 3-Methylquinoline (Quantitatively yields C2-activated complex); Quinoline (Yields mixed C2/C4 isomers) |
| Quantified Difference | 100% shift in regioselectivity from C2 (or mixed) to C4 |
| Conditions | Reaction with Rh(I) pincer complex in n-octane at 80 °C for 48-72 hours |
Enables the highly predictable, regioselective synthesis of organometallic complexes and functionalized building blocks without the need for costly and complex isomer separation.
The steric profile and intermediate basicity (pKa = 5.20) of 6-methylquinoline allow it to form nearly coplanar hydrogen-bonded assemblies with substituted benzoic acids. For example, the acid-base complex of 6-methylquinoline with 2-chloro-5-nitrobenzoic acid exhibits a minimal dihedral twist of only 2.15 degrees. In contrast, 4-methylquinoline (pKa = 5.66) introduces severe steric hindrance at the 4-position, forcing the aromatic rings of the acid and base out of plane with massive dihedral angles ranging from 58.90 to 69.15 degrees [1].
| Evidence Dimension | Dihedral angle in hydrogen-bonded acid-base co-crystals |
| Target Compound Data | 2.15 degree dihedral twist |
| Comparator Or Baseline | 4-Methylquinoline (58.90 to 69.15 degree dihedral twist) |
| Quantified Difference | >56 degree increase in planar distortion for the 4-methyl isomer |
| Conditions | Co-crystallization with chloro/nitro-substituted benzoic acids |
Predictable planarity is essential for designing highly ordered co-crystals, organic semiconductors, and stable solid-state formulations where pi-pi stacking is required.
When subjected to microbial bioconversion by Pseudomonas putida, methylquinolines exhibit drastically different stabilities based on the substitution position. While the methyl groups of 3-methylquinoline and 8-methylquinoline are highly susceptible to enzymatic oxidation, converting to their corresponding quinolinecarboxylic acids, 6-methylquinoline demonstrates profound resistance, yielding only trace amounts of oxidized product under identical fermentation conditions [1].
| Evidence Dimension | Susceptibility to biocatalytic oxidation by Pseudomonas putida |
| Target Compound Data | Highly resistant (trace oxidation only) |
| Comparator Or Baseline | 3-Methylquinoline and 8-Methylquinoline (Susceptible, rapidly oxidized to carboxylic acids) |
| Quantified Difference | Near-complete suppression of enzymatic methyl oxidation |
| Conditions | 8-L fermentor culture of P. putida ATCC 33015 |
Makes 6-methylquinoline a stable heteroaromatic scaffold or co-solvent in biocatalytic environments where other methylquinolines would rapidly degrade.
6-Methylquinoline is the required precursor for synthesizing exclusively C4-functionalized quinoline derivatives via transition-metal catalysis. Its specific substitution pattern quantitatively directs metalation to the 4-position, preventing the formation of C2-metalated byproducts that occur with 3-methyl or 5-methyl analogs [1].
For materials scientists developing highly ordered, coplanar solid-state materials and pharmaceutical co-crystals, 6-methylquinoline provides necessary geometric control. It maintains near-perfect planarity in acid-base complexes, avoiding the severe 58-69 degree dihedral distortions caused by the steric bulk of 4-methylquinoline [2].
In industrial fermentation or enzymatic synthesis workflows, 6-methylquinoline serves as a highly stable heteroaromatic scaffold. Unlike 3-methylquinoline and 8-methylquinoline, which rapidly oxidize to carboxylic acids, the 6-methyl isomer resists microbial methyl-group oxidation by organisms such as Pseudomonas putida[3].
Irritant